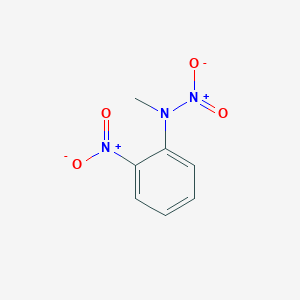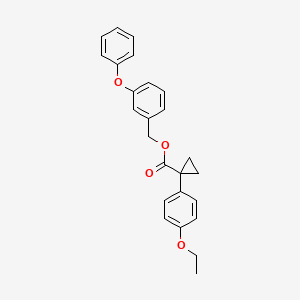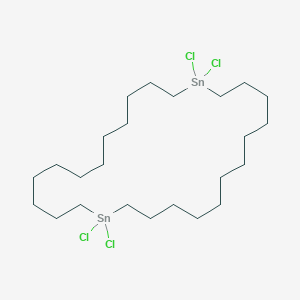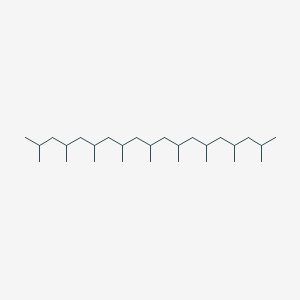
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is a highly branched alkane with a molecular formula of C28H58. This compound is part of a class of hydrocarbons known for their stability and hydrophobic properties. It is characterized by the presence of nine methyl groups attached to a nonadecane backbone, making it a unique and complex molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane typically involves the alkylation of a nonadecane precursor with methylating agents. Common reagents used in this process include methyl iodide and strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications in the chemical industry.
化学反応の分析
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler alkanes or alkenes.
科学的研究の応用
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.
Industry: Utilized as a lubricant additive to enhance the performance and stability of lubricants under extreme conditions.
作用機序
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its multiple methyl groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic processes.
類似化合物との比較
Similar Compounds
- 2,4,6,8,10,12,14,16-Octamethylheptadecane
- 2,4,6,8,10,12,14,16,18,20-Decamethyleicosane
Uniqueness
2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
93080-57-0 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC名 |
2,4,6,8,10,12,14,16,18-nonamethylnonadecane |
InChI |
InChI=1S/C28H58/c1-20(2)12-22(5)14-24(7)16-26(9)18-28(11)19-27(10)17-25(8)15-23(6)13-21(3)4/h20-28H,12-19H2,1-11H3 |
InChIキー |
KFGFQJDYKOLEGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



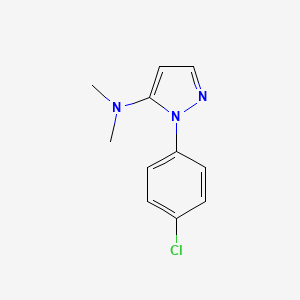
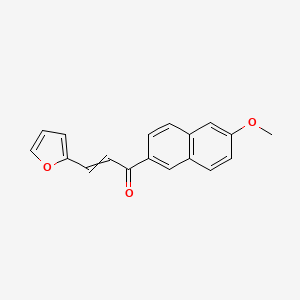
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
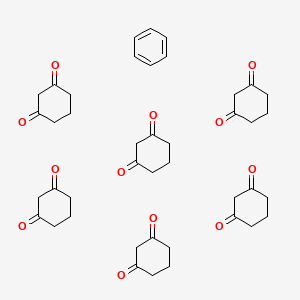
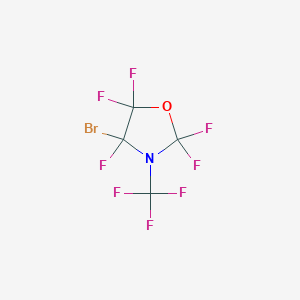
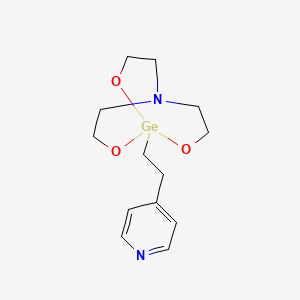
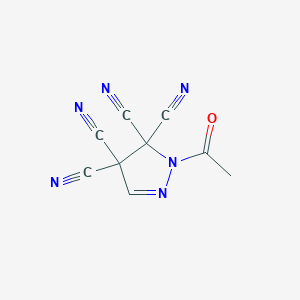

![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
